![molecular formula C19H15F3N4O3S2 B2484803 N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391869-53-7](/img/structure/B2484803.png)
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of derivatives related to the chemical structure of interest involves multicomponent condensation and catalyst-assisted reactions. For instance, derivatives of thiadiazole compounds can be synthesized through one-pot multicomponent condensation, employing benzene sulphonamide dibromide as a catalyst in an organic solvent like toluene (Moradivalikboni et al., 2014). Additionally, the "green" synthesis approaches for benzamides, utilizing water as a reaction medium, adhere to green chemistry principles, suggesting an environmentally friendly method for synthesizing such compounds (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
The structural confirmation of related compounds involves sophisticated techniques like NMR, LC-MS, and sometimes 2D NMR. A study highlighted the synthesis strategy for a pyrazoline-bearing hybrid molecule, emphasizing the importance of stepwise alkylation and acylation for obtaining the target compound. The structure was confirmed using NMR and LC-MS spectra, showcasing the detailed molecular structure analysis required for such compounds (Yushyn et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole compounds can vary, with some synthesis routes being catalyst- and solvent-free, highlighting the diversity in chemical reactions and the potential for efficient, green chemistry approaches (Moreno-Fuquen et al., 2019). The ability of these compounds to undergo various reactions under different conditions showcases their versatile chemical properties.
Physical Properties Analysis
The physical properties of such compounds are often inferred through their synthesis and structural analysis. For instance, the solvent-free synthesis under microwave irradiation indicates potential stability and reactivity under specific conditions, suggesting insights into their physical state, solubility, and thermal stability (Tiwari et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are crucial. Some thiadiazole derivatives exhibit significant biological activities, such as antimicrobial and anticancer properties, indicating a wide range of chemical behaviors and interactions at the molecular level (Priya et al., 2006). The synthesis and characterization of these compounds often reveal their potential as bioactive molecules, underscoring the importance of understanding their chemical properties.
Scientific Research Applications
Synthesis and Characterization
The compound belongs to a class of chemicals that are synthesized and characterized for their unique structural and chemical properties. Studies have focused on synthesizing thiadiazolobenzamide derivatives and exploring their coordination with metals like Ni and Pd. These processes involve cyclization reactions and characterizations via spectroscopic methods, indicating the compound's utility in forming complex structures with potential applications in materials science and catalysis (Adhami et al., 2012).
Photodynamic Therapy Applications
The compound's derivatives have been explored for their potential in photodynamic therapy (PDT), particularly for treating cancer. The research on zinc phthalocyanines substituted with thiadiazole derivatives demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in PDT. These compounds exhibit good fluorescence properties and photodegradation quantum yields, essential characteristics for effective PDT agents (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Derivatives of thiadiazole have shown significant antimicrobial and antifungal activities. Studies have identified compounds with high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the compound's potential for developing new antimicrobial and antifungal agents, which could be valuable in addressing drug-resistant infections (Kobzar et al., 2019).
Applications in Organic Electronics
Research has extended into the field of organic electronics, where thiadiazole derivatives are investigated for their potential in improving the performance of organic photovoltaic devices. Modifications in the compound structure and processing conditions have been shown to influence the morphology and performance of bulk heterojunction solar cells, suggesting applications in renewable energy technologies (Chu et al., 2011).
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-29-12-8-6-11(7-9-12)23-15(27)10-30-18-26-25-17(31-18)24-16(28)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSSNXYPZRAXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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